molecular formula C7H4IN5 B1375683 5-Azido-3-iodo-1H-indazole CAS No. 876365-97-8

5-Azido-3-iodo-1H-indazole

Cat. No.: B1375683
CAS No.: 876365-97-8
M. Wt: 285.04 g/mol
InChI Key: HDDIZZPPRZXNGM-UHFFFAOYSA-N
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Description

5-Azido-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both azido and iodo groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-iodo-1H-indazole typically involves the introduction of azido and iodo groups onto the indazole core. One common method is the iodination of 3-amino-1H-indazole followed by azidation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide. The azidation step involves the reaction of the iodinated intermediate with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium azide, iodine, hydrogen peroxide, DMF.

    Cycloaddition: Copper(I) catalysts, alkyne substrates.

    Reduction: LiAlH4, ethanol.

Major Products:

    Substitution: Various substituted indazoles.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-indazole derivatives.

Scientific Research Applications

5-Azido-3-iodo-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of biological pathways and as a probe in bioorthogonal chemistry.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-3-iodo-1H-indazole depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules. The iodo group can facilitate the formation of covalent bonds with target proteins, potentially modulating their activity. The compound’s unique structure enables it to interact with various molecular targets and pathways, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

    5-Azido-1H-indazole: Lacks the iodo group, making it less versatile in certain synthetic applications.

    3-Iodo-1H-indazole: Lacks the azido group, limiting its use in bioorthogonal chemistry.

    5-Azido-3-bromo-1H-indazole: Similar to 5-Azido-3-iodo-1H-indazole but with a bromine atom instead of iodine, which may affect reactivity and selectivity.

Uniqueness: this compound’s combination of azido and iodo groups provides a unique reactivity profile, making it a valuable intermediate in both synthetic and medicinal chemistry

Properties

IUPAC Name

5-azido-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIZZPPRZXNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743703
Record name 5-Azido-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876365-97-8
Record name 5-Azido-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azido-3-iodo-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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